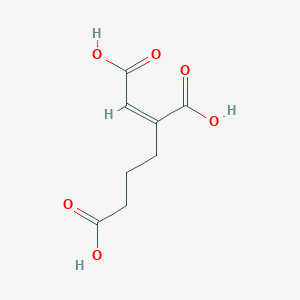

cis-Dihomoaconitic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cis-dihomoaconitic acid is a tricarboxylic acid that consists of pent-1-ene having three carboxy groups located at positions 1, 2 and 5 (the Z-geoisomer). It is a conjugate acid of a cis-dihomoaconitate(3-).

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- Cis-dihomoaconitic acid is utilized as an intermediate in the synthesis of various pharmaceuticals. Its role as a building block allows for the development of complex molecules used in drug formulations.

- Antimicrobial Properties :

- Biofilm Disruption :

Agricultural Applications

-

Pesticidal Activity :

- This compound has demonstrated potential as a natural pesticide. Its application can reduce pest populations without the adverse effects associated with synthetic pesticides, making it an attractive option for sustainable agriculture.

- Plant Growth Regulation :

Materials Science Applications

- Biopolymer Production :

- Microparticle Formation :

Data Table: Applications Overview

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceuticals | Drug synthesis, antimicrobial agent | Effective against MRSA; enhances antibiotic efficacy |

| Agriculture | Natural pesticide, plant growth regulator | Reduces pest populations; improves plant resilience |

| Materials Science | Biopolymer production, microparticle formation | Suitable for biodegradable plastics; controlled drug release |

Case Studies

- Antimicrobial Efficacy :

- Biopolymer Development :

Análisis De Reacciones Químicas

Isomerization and Tautomerization

The Z-configuration of the alkene in cis-dihomoaconitic acid allows for potential isomerization:

-

Acid-catalyzed isomerization : In aqueous acidic media, cis,cis-muconic acid isomerizes to trans,trans-muconic acid . Similarly, this compound may undergo pH-dependent alkene isomerization, with protonation stabilizing intermediate carbocations.

-

Chelation effects : Metal ions (e.g., Zn²⁺, Fe³⁺) could chelate carboxylate groups, altering electron density along the alkene and facilitating cis-to-trans isomerization .

Cyclization and Lactone Formation

Intramolecular esterification is a plausible reaction due to proximity of carboxyl and alkene groups:

-

Lactone stability : Muconolactones derived from cis,cis-muconic acid are kinetically favored over isomerization , suggesting this compound may similarly form stable five- or six-membered lactones.

Coordination Chemistry

The three carboxylate groups enable polydentate ligand behavior:

-

Metal complexation : Aconitic acid forms coordination polymers with Zn²⁺ . this compound likely binds metals via carboxylate-oxygen atoms, with potential applications in catalysis or material science.

-

pH-dependent speciation : Deprotonation at physiological pH (7.3) yields the trianion cis-dihomoaconitate(3−), which may exhibit distinct reactivity compared to the protonated form .

Biochemical Relevance

Though not directly studied, this compound’s structural similarity to citric acid cycle intermediates suggests potential metabolic roles:

-

Analog of cis-aconitate : May interfere with aconitase activity, altering isocitrate/citrate ratios .

-

Antimicrobial activity : Itaconate (a decarboxylation product of cis-aconitate) exhibits antibacterial effects ; analogous derivatives of this compound could have similar bioactivity.

Stability and Decomposition

-

Thermal decomposition : Likely decomposes above 150°C, releasing CO₂ and forming unsaturated hydrocarbons.

-

Oxidative degradation : Exposure to strong oxidizers (e.g., KMnO₄) may cleave the alkene to form dicarboxylic acids.

Propiedades

Fórmula molecular |

C8H10O6 |

|---|---|

Peso molecular |

202.16 g/mol |

Nombre IUPAC |

(Z)-pent-1-ene-1,2,5-tricarboxylic acid |

InChI |

InChI=1S/C8H10O6/c9-6(10)3-1-2-5(8(13)14)4-7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/b5-4- |

Clave InChI |

WXZASCSXAMHFCX-PLNGDYQASA-N |

SMILES isomérico |

C(C/C(=C/C(=O)O)/C(=O)O)CC(=O)O |

SMILES canónico |

C(CC(=CC(=O)O)C(=O)O)CC(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.